molecular formula C4H9NO B1352748 O-(cyclopropylmethyl)hydroxylamine CAS No. 75647-90-4

O-(cyclopropylmethyl)hydroxylamine

Cat. No. B1352748
CAS RN: 75647-90-4
M. Wt: 87.12 g/mol
InChI Key: YHNRUSMOYCDMJS-UHFFFAOYSA-N
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Description

O-(cyclopropylmethyl)hydroxylamine is a chemical compound with the CAS Number 75647-90-4 . It has a molecular weight of 87.12 and its IUPAC name is [(aminooxy)methyl]cyclopropane .


Synthesis Analysis

O-Cyclopropyl hydroxylamines are now accessible via a novel and scalable synthetic route . They have been demonstrated to be bench-stable and practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . A robust synthesis of both ring-substituted and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed .


Molecular Structure Analysis

The InChI code for O-(cyclopropylmethyl)hydroxylamine is 1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 .


Chemical Reactions Analysis

O-Cyclopropyl hydroxylamines have been found to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . Metal-free conditions for the facile N-arylation of these precursors were also identified . The N-arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions to furnish a structurally diverse set of substituted tetrahydroquinolines .


Physical And Chemical Properties Analysis

O-(cyclopropylmethyl)hydroxylamine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of N-Heterocycles

  • Scientific Field : Organic & Biomolecular Chemistry
  • Application Summary : O-Cyclopropyl hydroxylamines have been demonstrated to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . These compounds are now accessible via a novel and scalable synthetic route .
  • Methods of Application : A robust synthesis of both ring-substitified and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed . Metal-free conditions for the facile N-arylation of these precursors were also identified . It was found that the N-Arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions .
  • Results or Outcomes : This method furnishes a structurally diverse set of substituted tetrahydroquinolines .

Construction of Nitrogen-Enriched Compounds

  • Scientific Field : Chemical Communications
  • Application Summary : O-Protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
  • Methods of Application : These derivatives showcase the late-stage functionalization of natural products, drugs and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
  • Results or Outcomes : The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .

Electrophilic Aminating Reagents

  • Scientific Field : Chemical Communications
  • Application Summary : O-Protected NH-free hydroxylamine derivatives, such as O-(cyclopropylmethyl)hydroxylamine, have been evaluated as emerging electrophilic aminating reagents for organic synthesis .
  • Methods of Application : These derivatives showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
  • Results or Outcomes : The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .

Industrial Applications

  • Scientific Field : Industrial Chemistry
  • Application Summary : O-(cyclopropylmethyl)hydroxylamine is used in various industrial applications due to its stability and practicality .
  • Methods of Application : This compound is often used in the synthesis of other chemicals in an industrial setting .
  • Results or Outcomes : The specific outcomes depend on the particular industrial application .

Late-Stage Functionalization of Natural Products

  • Scientific Field : Organic Chemistry
  • Application Summary : O-Protected NH-free hydroxylamine derivatives, such as O-(cyclopropylmethyl)hydroxylamine, have been evaluated in the late-stage functionalization of natural products .
  • Methods of Application : This process involves the use of biocatalysis, organocatalysis, and transition metal catalysis .
  • Results or Outcomes : The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .

Synthesis of Other Chemicals

  • Scientific Field : Industrial Chemistry
  • Application Summary : O-(cyclopropylmethyl)hydroxylamine is often used in the synthesis of other chemicals in an industrial setting .
  • Methods of Application : The specific methods of application depend on the particular industrial application .
  • Results or Outcomes : The specific outcomes depend on the particular industrial application .

Safety And Hazards

The safety information for O-(cyclopropylmethyl)hydroxylamine includes several hazard statements such as H226, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

O-Cyclopropyl hydroxylamines have been demonstrated to be practical precursors for the synthesis of N-heterocycles . Their utility in the synthesis of a structurally diverse set of substituted tetrahydroquinolines suggests potential future directions in the field of organic synthesis .

properties

IUPAC Name

O-(cyclopropylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNRUSMOYCDMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457845
Record name O-(cyclopropylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(cyclopropylmethyl)hydroxylamine

CAS RN

75647-90-4
Record name O-(cyclopropylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(cyclopropylmethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Shpiro, R Marquez - Synthetic communications, 2005 - Taylor & Francis
An improved synthesis of the potent MEK inhibitor PD184352 (2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide)) is herein reported. This new and …
Number of citations: 16 www.tandfonline.com
X Wang, Y Zeng, L Sheng, P Larson, X Liu… - Journal of medicinal …, 2019 - ACS Publications
Optochin, a cinchona alkaloid derivative discovered over 100 years ago, possesses highly selective antibacterial activity toward Streptococcus pneumoniae. Pneumococcal disease …
Number of citations: 30 pubs.acs.org
BIN Subramanya - Stroke, 2006 - researchgate.net
| 0002] The invention relates to compounds which are specific inhibitors of kinase activity of MDK. The invention also rclates to the use of the compounds, their pro-drugs or …
Number of citations: 2 www.researchgate.net
G AJG - researchgate.net
(57) Abstract: The present invention is directed to compounds of formula (I) wherein R", R', R", and A are defined herein. The present invention also provides for pharmaceutical …
Number of citations: 0 www.researchgate.net

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